molecular formula C9H7ClN2O3S B13893466 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride

Cat. No.: B13893466
M. Wt: 258.68 g/mol
InChI Key: FKWPJHVRTHHQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a benzenesulfonyl chloride group attached to the oxadiazole ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is due to the presence of the sulfonyl chloride group, which can react with amino, hydroxyl, and thiol groups in proteins and other biomolecules . The oxadiazole ring may also interact with specific molecular targets, contributing to its biological activity .

Properties

Molecular Formula

C9H7ClN2O3S

Molecular Weight

258.68 g/mol

IUPAC Name

4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H7ClN2O3S/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)16(10,13)14/h2-5H,1H3

InChI Key

FKWPJHVRTHHQJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.